N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Overview
Description
N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.19467705 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with complex heterocyclic structures, similar to the one , are often synthesized for their unique properties and potential applications in drug development and materials science. For instance, the synthesis of new tetrahydropyrimidine derivatives and their subsequent applications in creating novel pharmacophores demonstrate the relevance of such compounds in medicinal chemistry and drug synthesis (Fadda et al., 2013). Similarly, the development of thiazoles and related heterocycles highlights their significance in creating compounds with potential antibacterial, antifungal, or anticancer activities (Kumar et al., 2013).
Catalytic Applications
The structural features of N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide suggest potential catalytic applications. Research into similar compounds has shown that certain heterocyclic carboxamides can be used in polymerization reactions, offering insights into their use as catalysts or catalytic ligands in creating polymers with specific properties (Sun et al., 2010).
Photophysical Properties and Materials Science
Compounds possessing aromatic rings and heteroatoms often exhibit interesting photophysical properties, making them suitable for applications in materials science, such as in the development of photovoltaic cells, light-emitting diodes (LEDs), and liquid crystals. Research into polyamides with pendant azo groups, for example, demonstrates how structural modifications can influence the alignment and photophysical behavior of liquid crystals, hinting at the potential use of this compound in similar applications (Matsunaga et al., 2003).
Antimicrobial and Anticancer Research
The biological activity of heterocyclic compounds is a significant area of research, with many studies focusing on the synthesis and evaluation of novel compounds for antimicrobial and anticancer activities. The synthesis and biological evaluation of pyrazolopyrimidines and related derivatives showcase the ongoing efforts to discover new therapeutic agents, underscoring the potential medicinal applications of compounds with similar chemical structures (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-22(5-2)15-9-7-14(8-10-15)20-19(23)18-16-12-13(3)6-11-17(16)24-21-18/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCVSPAMBXTHNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NOC3=C2CC(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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